(6-Amino-3-bromo-2-fluorophenyl)methanol
Overview
Description
“(6-Amino-3-bromo-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1036756-04-3 . It has a molecular weight of 220.04 . The compound is usually in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BrFNO . The InChI code and key, as well as the canonical SMILES representation, can provide more details about its molecular structure .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 220.04 g/mol . It has a topological polar surface area of 46.2 Ų and a complexity of 136 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 218.96950 g/mol .Scientific Research Applications
Synthesis and Organic Chemistry
- Palladium-Catalyzed C-H Halogenation: The preparation of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed iterative C-H halogenation reactions demonstrates advantages like milder conditions, higher yields, and greater selectivity, suggesting a method for synthesizing compounds including "(6-Amino-3-bromo-2-fluorophenyl)methanol" for further research applications (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
Materials Science
- Electroluminescent Polyelectrolytes: Research into conjugated polyelectrolytes based on polyfluorene for electroluminescent applications suggests a potential area where similar fluorinated compounds could be explored for their optical properties and applications in electronic devices (F. Huang, Hongbin Wu, Deli Wang, Wei Yang, & Yong Cao, 2004).
Biological Studies
- Antitumor Activities: The synthesis and evaluation of compounds with specific functional groups for their antitumor activities, as seen in the study of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone, underscore the potential of fluorophenyl compounds in medicinal chemistry and oncology research (Zhi-hua Tang & W. Fu, 2018).
Antioxidant Properties
- Natural Antioxidants from Marine Algae: The isolation of bromophenols from marine red algae, demonstrating significant antioxidant activities, highlights the potential of brominated phenolic compounds in developing natural antioxidant agents for food preservation or pharmaceutical applications (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2011).
Fluorescence and Sensing
- Solvent-Induced Fluorescence: A study on amino-substituted 2,3-naphthalimides, showing solvent-induced multicolour fluorescence, suggests that compounds like "this compound" could be explored for their fluorescent properties in sensor technologies or as probes in biological systems (Mayu Fujii, Misa Namba, M. Yamaji, & H. Okamoto, 2016).
Safety and Hazards
The safety data sheet for “(6-Amino-3-bromo-2-fluorophenyl)methanol” suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound is ingested, rinse the mouth with water but do not induce vomiting .
Properties
IUPAC Name |
(6-amino-3-bromo-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNJLGMELWIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279597 | |
Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036756-04-3 | |
Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036756-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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